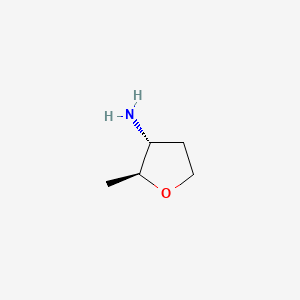![molecular formula C14H19N3O6 B13829832 2-[(2,4-Dinitrophenyl)amino]octanoic acid CAS No. 31356-30-6](/img/structure/B13829832.png)
2-[(2,4-Dinitrophenyl)amino]octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dinitrophenyl)amino]octanoic acid is an organic compound with the molecular formula C14H19N3O6 It is a derivative of octanoic acid, where the amino group is substituted with a 2,4-dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)amino]octanoic acid typically involves the reaction of octanoic acid with 2,4-dinitroaniline. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-[(2,4-Dinitrophenyl)amino]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives .
科学的研究の応用
2-[(2,4-Dinitrophenyl)amino]octanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 2-[(2,4-Dinitrophenyl)amino]octanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The 2,4-dinitrophenyl group is known to interact with amino acid residues in proteins, leading to modifications that can alter protein function .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: A compound with similar nitro groups but different structural properties.
2,4-Dinitroaniline: Another compound with the 2,4-dinitrophenyl group but different functional groups.
Octanoic acid derivatives: Compounds with similar carbon chain lengths but different substituents.
Uniqueness
2-[(2,4-Dinitrophenyl)amino]octanoic acid is unique due to its combination of the 2,4-dinitrophenyl group and the octanoic acid backbone. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
特性
CAS番号 |
31356-30-6 |
|---|---|
分子式 |
C14H19N3O6 |
分子量 |
325.32 g/mol |
IUPAC名 |
2-(2,4-dinitroanilino)octanoic acid |
InChI |
InChI=1S/C14H19N3O6/c1-2-3-4-5-6-12(14(18)19)15-11-8-7-10(16(20)21)9-13(11)17(22)23/h7-9,12,15H,2-6H2,1H3,(H,18,19) |
InChIキー |
FMJJTNGRCQKUIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


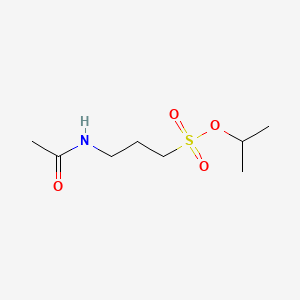
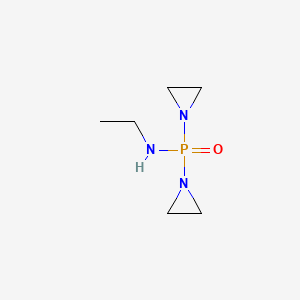
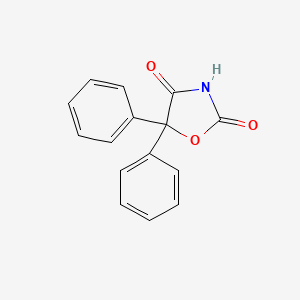
![(aS,1S,4S,4aS,8aR)-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1a(R*),4ss,4ass,8aa]]-4-(Acetyloxy)-a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol](/img/structure/B13829765.png)
![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)
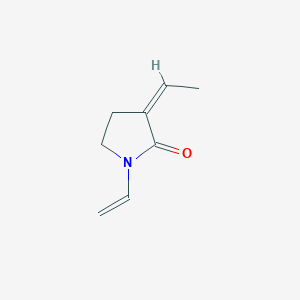

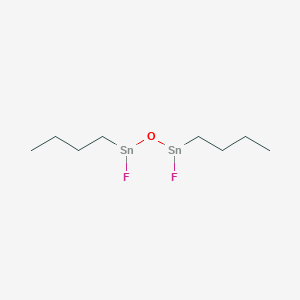
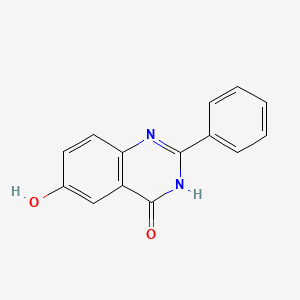
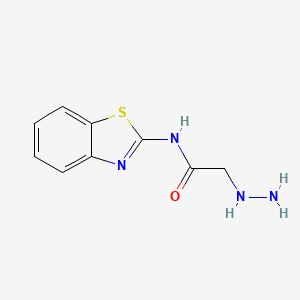

![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

